10E,12E,14E-Hexadecatrienal

Insect Chemical Ecology Electrophysiology Olfactory Receptor Neurons

This 10E,12E,14E-Hexadecatrienal is the all-trans (E,E,E) isomer required for Manduca sexta Type C olfactory receptor activation. Substituting with other geometric or dienal isomers fails to trigger the correct receptor population, compromising behavioral assays. With ≥98 % isomeric purity, it serves as an analytical standard for GC‑MS quantification, pheromone‑gland profiling, and field‑deployable lure validation. For receptor deorphanization, wind‑tunnel studies, or sustainable pest‑monitoring R&D, this is the isomer‑specific tool that ensures biological relevance.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
Cat. No. B15136330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10E,12E,14E-Hexadecatrienal
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCC=CC=CC=CCCCCCCCCC=O
InChIInChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+
InChIKeyQXMRYABYXKUWCX-ICDJNDDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10E,12E,14E-Hexadecatrienal Procurement Guide: CAS & Chemical Class Overview for Entomology Research


10E,12E,14E-Hexadecatrienal (CAS not explicitly assigned in open literature; also known as (10E,12E,14E)-hexadeca-10,12,14-trienal) is a C16 polyunsaturated fatty aldehyde characterized by a conjugated triene system with all-trans (E) geometry at the 10, 12, and 14 positions [1][2]. It functions as a key component of the female-emitted sex pheromone blend of the tobacco hornworm moth, Manduca sexta (Lepidoptera: Sphingidae), where it acts in concert with other aldehydes to orchestrate male attraction and courtship behavior [3][4].

Why 10E,12E,14E-Hexadecatrienal Cannot Be Substituted with Generic Hexadecatrienal Analogs


In insect chemical ecology, the stereochemistry and position of double bonds dictate specific interactions with olfactory receptor neurons [1]. The Manduca sexta pheromone system exhibits remarkable isomer discrimination: male antennae possess at least three distinct, specialized receptor cell types that respond optimally to different geometric isomers—(E,Z)-10,12-hexadecadienal (Type A), (E,E,Z)-10,12,14-hexadecatrienal (Type B), and (E,E,E)-10,12,14-hexadecatrienal (Type C) [2]. Substituting the target compound with an isomer of different geometry or a related dienal would fail to activate the correct Type C receptor population, thereby disrupting the species-specific communication channel essential for behavioral assays or pest monitoring applications.

10E,12E,14E-Hexadecatrienal Comparative Evidence: Receptor Specificity, Behavioral Efficacy & Isomeric Purity


Receptor Cell Specificity: 10E,12E,14E-Hexadecatrienal Activates a Distinct Type C Neuron Population

Single-sensillum recordings from male Manduca sexta antennae identified three functionally distinct pheromone receptor cell types. 10E,12E,14E-Hexadecatrienal selectively stimulates 'Type C' receptor cells, which are physically segregated from the 'Type A' and 'Type B' cells that respond to the other major pheromone components. This receptor-level specificity is the primary determinant of the compound's unique signaling role [1].

Insect Chemical Ecology Electrophysiology Olfactory Receptor Neurons

Behavioral Requirement: 10E,12E,14E-Hexadecatrienal is a Component of the Full-Activity Blend

Wind tunnel assays demonstrated that a complete synthetic blend of 12 aldehydes, including 10E,12E,14E-hexadecatrienal, was necessary to elicit the full behavioral sequence in male M. sexta. While the (10E,12Z)-dienal and (10E,12E,14Z)-trienal are indispensable for completing the sequence, the (10E,12E,14E)-isomer is an integral part of the gland-emitted profile and contributes to the blend's overall efficacy [1].

Behavioral Entomology Wind Tunnel Bioassay Pheromone Blend

Isomeric Purity Requirements: Achieving High Purity 10E,12E,14E-Hexadecatrienal via Selective Synthesis

The synthesis of isomerically pure 10E,12E,14E-hexadecatrienal requires specialized purification steps to separate it from the co-occurring EEZ isomer. A preparative-scale method involving selective crystallization of the EEE-trienol intermediate, followed by iodine-catalyzed isomerization of the mother liquor to increase yield and further recrystallization, was developed to achieve the high purity demanded by electrophysiological and field studies [1].

Synthetic Chemistry Isomer Separation Pheromone Synthesis

10E,12E,14E-Hexadecatrienal Applications: From Olfactory Neuroscience to Pest Monitoring


Olfactory Receptor Neuron (ORN) Mapping and Deorphanization Studies

10E,12E,14E-Hexadecatrienal serves as a highly specific agonist for the 'Type C' receptor neurons on male M. sexta antennae [1]. Researchers studying the molecular basis of pheromone detection can use this compound to functionally characterize candidate odorant receptors (e.g., expressed in heterologous systems like Xenopus oocytes or Drosophila empty neuron systems) and map the corresponding glomeruli in the antennal lobe. Its distinct receptor cell type ensures that observed responses are attributable to the correct isomer-specific pathway.

Multi-Component Pheromone Blend Formulation for Behavioral Ecology

For investigations into the full repertoire of male Manduca sexta mating behavior, the inclusion of 10E,12E,14E-hexadecatrienal in synthetic blends is necessary to fully recapitulate the natural chemical signal [2]. While not the primary attractant on its own, its presence in the blend, as identified in female gland extracts, ensures that the olfactory stimulus matches the natural context, thereby increasing the ecological validity of wind tunnel and field trapping experiments.

Quality Control Standard for Pheromone Synthesis and Formulation

Given the stringent isomeric purity requirements for biological activity [3], 10E,12E,14E-hexadecatrienal of verified high purity (e.g., ≥99% isomeric purity) is essential as an analytical standard. It is used for GC-MS calibration and quantification of pheromone gland extracts, as well as for confirming the stereochemical integrity of synthetic batches intended for field deployment in pest monitoring lures.

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